
2-(4-chlorophenyl)-N-3-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-3-pyridinylacetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential use in the field of neuroscience. CPCA is a selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 4, which plays an important role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE4 by CPCA has been shown to have a number of interesting effects on the nervous system, making it a promising target for further research.
Mecanismo De Acción
2-(4-chlorophenyl)-N-3-pyridinylacetamide selectively inhibits the PDE4 enzyme, which is responsible for the breakdown of cAMP and cGMP. By inhibiting PDE4, this compound increases the intracellular levels of cAMP and cGMP, which can have a number of downstream effects. For example, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins and modulate their activity. cGMP, on the other hand, can activate protein kinase G (PKG) and modulate the activity of ion channels and other signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have a number of interesting effects on the nervous system. For example, it has been shown to enhance LTP in hippocampal slices, which is thought to be a key mechanism underlying learning and memory. This compound has also been shown to increase the survival of dopaminergic neurons in a model of Parkinson's disease, suggesting that it may have neuroprotective effects. In addition, this compound has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-3-pyridinylacetamide in lab experiments is its high selectivity for PDE4, which allows for more precise manipulation of the cAMP/cGMP signaling pathway. In addition, this compound has been shown to have relatively low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of interesting directions for future research on 2-(4-chlorophenyl)-N-3-pyridinylacetamide. For example, it would be interesting to investigate the effects of this compound on other signaling pathways in addition to the cAMP/cGMP pathway. In addition, it would be interesting to explore the potential therapeutic applications of this compound in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, it would be useful to develop more efficient methods for synthesizing and purifying this compound, which could facilitate its use in future research.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-3-pyridinylacetamide has been described in several scientific publications. One commonly used method involves the reaction of 4-chlorobenzoyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine, followed by reaction with acetic anhydride to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-3-pyridinylacetamide has been studied extensively in vitro and in vivo for its effects on the nervous system. One of the most interesting findings is its ability to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. In addition, this compound has been shown to increase the survival of dopaminergic neurons in a model of Parkinson's disease, suggesting that it may have neuroprotective effects.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-12-2-1-7-15-9-12/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWISYLDAUBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)
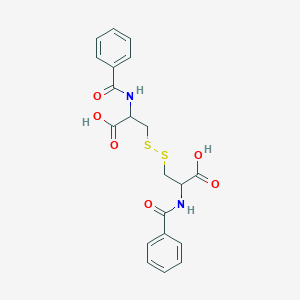
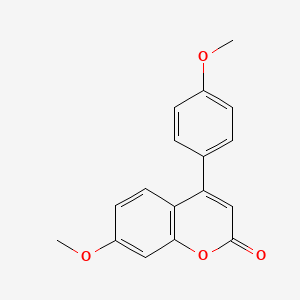


![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)
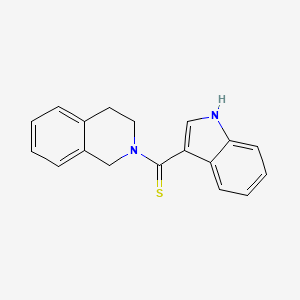
![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
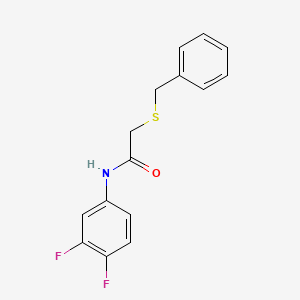
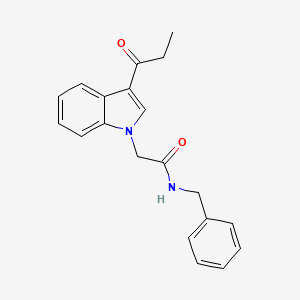
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)